molecular formula C10H11ClO5S B12108256 3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride

Cat. No.: B12108256
M. Wt: 278.71 g/mol
InChI Key: ZRERTQVHRLWGHP-UHFFFAOYSA-N
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Description

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride is an organic compound with the molecular formula C({10})H({11})ClO(_{5})S It features a benzodioxole moiety linked to a propane sulfonyl chloride group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride typically involves the following steps:

    Formation of the Benzodioxole Moiety: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde.

    Attachment of the Propane Chain: The benzodioxole is then reacted with 3-chloropropane-1-sulfonyl chloride under basic conditions to form the desired product.

Industrial Production Methods

In an industrial setting, the synthesis might involve:

    Large-scale Cyclization: Using industrial reactors to cyclize catechol with formaldehyde.

    Continuous Flow Chemistry: Employing continuous flow reactors to ensure efficient and scalable attachment of the propane sulfonyl chloride group.

Chemical Reactions Analysis

Types of Reactions

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride can undergo several types of chemical reactions:

    Nucleophilic Substitution: The sulfonyl chloride group is highly reactive towards nucleophiles, leading to the formation of sulfonamide or sulfonate esters.

    Hydrolysis: In the presence of water, the sulfonyl chloride group can hydrolyze to form the corresponding sulfonic acid.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as amines or alcohols in the presence of a base (e.g., triethylamine) are commonly used.

    Hydrolysis: Typically carried out in aqueous conditions, sometimes with a mild acid or base to catalyze the reaction.

Major Products

    Sulfonamides: Formed when reacted with amines.

    Sulfonate Esters: Formed when reacted with alcohols.

    Sulfonic Acid: Formed upon hydrolysis.

Scientific Research Applications

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex molecules.

    Medicinal Chemistry: Potentially useful in the development of pharmaceuticals due to its reactive sulfonyl chloride group.

    Biological Studies: Can be used to modify biomolecules, aiding in the study of biological pathways and mechanisms.

    Industrial Applications: Employed in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can form covalent bonds with nucleophilic sites on biomolecules, potentially altering their function. This reactivity makes it useful for tagging or modifying proteins and other biomolecules in research settings.

Comparison with Similar Compounds

Similar Compounds

    3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonic acid: The hydrolyzed form of the compound.

    3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonamide: Formed by reacting with amines.

Uniqueness

3-(1,3-Benzodioxol-5-yloxy)propane-1-sulfonyl chloride is unique due to its combination of a benzodioxole moiety and a reactive sulfonyl chloride group. This combination allows it to participate in a variety of chemical reactions, making it a versatile intermediate in organic synthesis and a valuable tool in medicinal chemistry.

Properties

Molecular Formula

C10H11ClO5S

Molecular Weight

278.71 g/mol

IUPAC Name

3-(1,3-benzodioxol-5-yloxy)propane-1-sulfonyl chloride

InChI

InChI=1S/C10H11ClO5S/c11-17(12,13)5-1-4-14-8-2-3-9-10(6-8)16-7-15-9/h2-3,6H,1,4-5,7H2

InChI Key

ZRERTQVHRLWGHP-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)OCCCS(=O)(=O)Cl

Origin of Product

United States

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